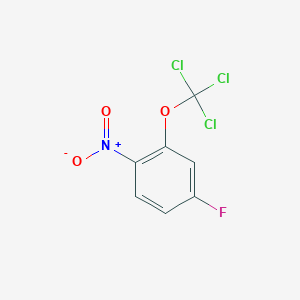![molecular formula C22H18FNO4 B1402285 Methyl 4'-(((benzyloxy)carbonyl)amino)-6-fluoro-[1,1'-biphenyl]-3-carboxylate CAS No. 1381944-53-1](/img/structure/B1402285.png)
Methyl 4'-(((benzyloxy)carbonyl)amino)-6-fluoro-[1,1'-biphenyl]-3-carboxylate
Overview
Description
Methyl 4’-(((benzyloxy)carbonyl)amino)-6-fluoro-[1,1’-biphenyl]-3-carboxylate is a complex organic compound that features a biphenyl core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-(((benzyloxy)carbonyl)amino)-6-fluoro-[1,1’-biphenyl]-3-carboxylate typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced through a reaction with benzyl chloroformate.
Esterification: The carboxylate group is formed through esterification using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Methyl 4’-(((benzyloxy)carbonyl)amino)-6-fluoro-[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s biphenyl core makes it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study biological processes involving fluorinated compounds.
Mechanism of Action
The mechanism of action of Methyl 4’-(((benzyloxy)carbonyl)amino)-6-fluoro-[1,1’-biphenyl]-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro group can enhance binding affinity and selectivity through interactions with the target’s active site.
Comparison with Similar Compounds
Similar Compounds
Methyl 4’-(((benzyloxy)carbonyl)amino)-[1,1’-biphenyl]-3-carboxylate: Lacks the fluoro group, which may result in different chemical properties and biological activities.
Methyl 4’-(((benzyloxy)carbonyl)amino)-6-chloro-[1,1’-biphenyl]-3-carboxylate: Contains a chloro group instead of a fluoro group, which can affect its reactivity and interactions with biological targets.
Uniqueness
The presence of the fluoro group in Methyl 4’-(((benzyloxy)carbonyl)amino)-6-fluoro-[1,1’-biphenyl]-3-carboxylate imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 4-fluoro-3-[4-(phenylmethoxycarbonylamino)phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FNO4/c1-27-21(25)17-9-12-20(23)19(13-17)16-7-10-18(11-8-16)24-22(26)28-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOOGJWTNXITSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[Chloro(difluoro)methoxy]-2-fluoro-3-(trifluoromethyl)benzene](/img/structure/B1402205.png)
![1-[Chloro(difluoro)methoxy]-3-(trifluoromethyl)benzene](/img/structure/B1402206.png)
![2-Chloro-5-[chloro(difluoro)methoxy]-1,3-difluoro-benzene](/img/structure/B1402207.png)






![1-Chloro-3-[chloro(difluoro)methoxy]-2,4-difluoro-benzene](/img/structure/B1402218.png)
![4-[Chloro(difluoro)methoxy]-2-fluoro-1-nitro-benzene](/img/structure/B1402221.png)
![3-[Chloro(difluoro)methoxy]-1,2,4,5-tetrafluoro-benzene](/img/structure/B1402223.png)

